molecular formula C15H17N3O4 B15208179 5(2H)-Isoxazolone, 3-(4-nitrophenyl)-4-(1-piperidinylmethyl)- CAS No. 61194-97-6

5(2H)-Isoxazolone, 3-(4-nitrophenyl)-4-(1-piperidinylmethyl)-

Cat. No.: B15208179
CAS No.: 61194-97-6
M. Wt: 303.31 g/mol
InChI Key: HVSBDFUACXRUNX-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a nitrophenyl group, a piperidinylmethyl group, and an isoxazol-5(2H)-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step involves nitration reactions, where a nitro group is introduced to the phenyl ring.

    Attachment of the Piperidinylmethyl Group: This can be done through nucleophilic substitution reactions, where the piperidinylmethyl group is attached to the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

    Oxidation Products: Various nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Compounds with different substituents replacing the piperidinylmethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The nitrophenyl group may play a role in electron transfer reactions, while the piperidinylmethyl group may enhance binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)-4-(morpholin-1-ylmethyl)isoxazol-5(2H)-one: Similar structure with a morpholinylmethyl group instead of a piperidinylmethyl group.

    3-(4-Nitrophenyl)-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one: Similar structure with a pyrrolidinylmethyl group instead of a piperidinylmethyl group.

Uniqueness

3-(4-Nitrophenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one is unique due to the specific combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

61194-97-6

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

3-(4-nitrophenyl)-4-(piperidin-1-ylmethyl)-2H-1,2-oxazol-5-one

InChI

InChI=1S/C15H17N3O4/c19-15-13(10-17-8-2-1-3-9-17)14(16-22-15)11-4-6-12(7-5-11)18(20)21/h4-7,16H,1-3,8-10H2

InChI Key

HVSBDFUACXRUNX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(NOC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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